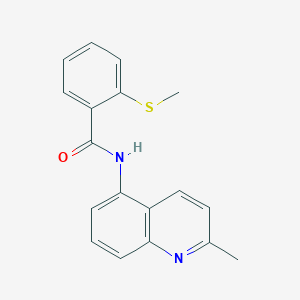![molecular formula C24H22N2O2S B6587509 1-(diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea CAS No. 1219905-45-9](/img/structure/B6587509.png)
1-(diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea is a novel synthetic compound with a variety of potential applications in scientific research. This compound has been studied for its ability to act as a ligand for transition metal complexes, as a reagent in organic synthesis, and as a potential drug target.
Applications De Recherche Scientifique
1-(Diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea has been studied for its potential applications in scientific research. It has been used as a ligand for transition metal complexes, as a reagent in organic synthesis, and as a potential drug target. The compound has also been studied for its potential uses as a catalyst, a chelating agent, and a fluorescent dye.
Mécanisme D'action
1-(Diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea has been studied for its ability to act as a ligand for transition metal complexes. The mechanism of action involves the formation of a coordination bond between the metal and the ligand, which is stabilized by the presence of electron-donating and electron-withdrawing groups. The resulting complex is held together by strong electrostatic interactions and can be used in various catalytic reactions.
Biochemical and Physiological Effects
1-(Diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that the compound can act as an antioxidant, an anti-inflammatory, and a neuroprotective agent. It has also been shown to inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea has several advantages for laboratory experiments. The compound is commercially available, and it is relatively easy to synthesize. It is also non-toxic and has a low melting point, making it suitable for use in a wide range of experiments. However, the compound is relatively expensive, and it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
1-(Diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea has a wide range of potential applications in scientific research. Future research should focus on exploring the compound’s potential as a drug target, as a catalyst, and as a chelating agent. Additionally, further studies should be conducted to better understand the compound’s biochemical and physiological effects, as well as its potential uses in the field of drug delivery. Furthermore, research should be conducted to explore the compound’s potential as a fluorescent dye and to investigate its use in the synthesis of other compounds. Finally, research should be conducted to investigate the compound’s potential as an antioxidant, an anti-inflammatory, and a neuroprotective agent.
Méthodes De Synthèse
1-(Diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea can be synthesized from commercially available starting materials. The synthesis involves a three-step process, beginning with the formation of the diphenylmethyl group, followed by the formation of the furan-2-ylmethyl group, and finally the formation of the thiophen-3-ylmethyl group. The final product is a white solid with a melting point of 114-116°C.
Propriétés
IUPAC Name |
3-benzhydryl-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c27-24(26(16-19-13-15-29-18-19)17-22-12-7-14-28-22)25-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-15,18,23H,16-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAXDMDAKXOQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N(CC3=CSC=C3)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzhydryl-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-methyl-6-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6587429.png)
![3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-phenylurea](/img/structure/B6587433.png)
![3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6587441.png)
![2-{[6-(4-fluorophenyl)pyrimidin-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6587455.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6587470.png)
![2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B6587481.png)

![ethyl 4-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amido]benzoate](/img/structure/B6587496.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6587503.png)
![11-(2-phenyl-1,3-thiazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6587505.png)
![1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine](/img/structure/B6587521.png)
![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6587525.png)
![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6587529.png)
![1-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}piperidine-4-carboxamide](/img/structure/B6587536.png)